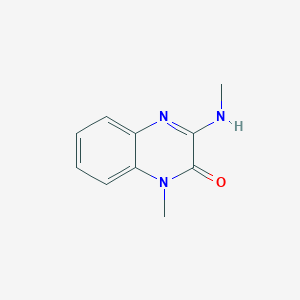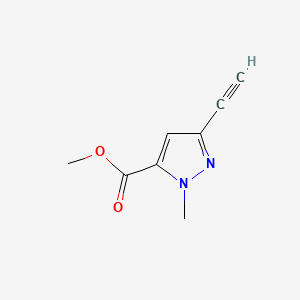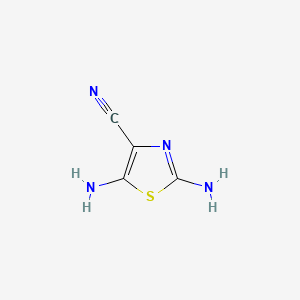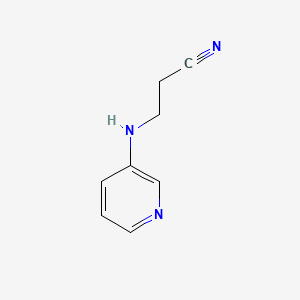![molecular formula C3H8O3 B566539 GLYCEROL, [1,3-14C] CAS No. 19622-69-6](/img/no-structure.png)
GLYCEROL, [1,3-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol, also known as glycerin or glycerine, is a simple triol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . The glycerol backbone is found in lipids known as glycerides . It is also widely used as a sweetener in the food industry and as a humectant in pharmaceutical formulations .
Synthesis Analysis
Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids . The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol as well as the fatty acid derivative . Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives .Molecular Structure Analysis
Glycerol contains three hydrophilic alcoholic hydroxyl groups, which are responsible for its solubility in water and its hygroscopic nature . Although achiral, glycerol is prochiral with respect to reactions of one of the two primary alcohols .Chemical Reactions Analysis
Glycerol is an important feedstock in the synthesis of chemicals. The synthesis of acrolein by dehydration is one of the most studied reactions . Other reactions include reforming or pyrolysis for energy, clean fuels, and materials such as activated carbon .Physical And Chemical Properties Analysis
Glycerol is a colorless and odorless liquid. It is more viscous than water and alcohol. Glycerol is also highly soluble in water which can be owed to its ability to form hydrogen bonds . It has a melting point of 17.8 °C and a boiling point of 290 °C .Safety And Hazards
Glycerol is classified as a danger according to its safety data sheet . It is highly flammable and causes skin and eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . Future research on glycerol hydrogenolysis should be focused on the development of advanced transition metal-based catalysts able to perform the reaction under mild conditions, even with crude glycerol .
特性
CAS番号 |
19622-69-6 |
|---|---|
製品名 |
GLYCEROL, [1,3-14C] |
分子式 |
C3H8O3 |
分子量 |
94.086 |
IUPAC名 |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
InChIキー |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
同義語 |
GLYCEROL, [1,3-14C] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)



![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)
![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)

